methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
CAS No.: 1550315-48-4
Cat. No.: VC11999918
Molecular Formula: C13H10F3NO2S
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1550315-48-4 |
|---|---|
| Molecular Formula | C13H10F3NO2S |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)17-11(20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 |
| Standard InChI Key | AXCIPPHIJAWOHJ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
| Canonical SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 4- and 5-positions with a carboxylate ester and methyl group, respectively. The trifluoromethyl (-CF) group enhances lipophilicity and metabolic stability, while the ester moiety provides reactivity for further derivatization.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.29 g/mol | |
| IUPAC Name | Methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
| Canonical SMILES | COC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C |
Stability and Reactivity
The compound’s stability is influenced by the electron-withdrawing -CF group, which reduces electron density on the thiazole ring, mitigating oxidative degradation. Hydrolysis of the ester group under basic conditions yields the corresponding carboxylic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid (MW: 287.26 g/mol), a related compound with distinct solubility and reactivity profiles.
Synthetic Pathways and Optimization
Primary Synthesis Route
The synthesis typically involves a multi-step sequence starting from 4-(trifluoromethyl)benzaldehyde. A Hantzsch thiazole synthesis is employed, where the aldehyde condenses with a thioamide precursor to form the thiazole core. Subsequent esterification introduces the methyl carboxylate group.
Example Procedure:
-
Thiazole Formation: Reaction of 4-(trifluoromethyl)benzaldehyde with methyl 2-aminothiazole-4-carboxylate in the presence of a Lewis acid catalyst.
-
Methylation: Introduction of the 5-methyl group via alkylation with methyl iodide under basic conditions.
Bromination for Derivative Synthesis
A key intermediate, {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (CAS: 439134-78-8), is synthesized by reducing the ester to a primary alcohol. Subsequent bromination with carbon tetrabromide () and triphenylphosphine () in dichloromethane yields 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (93% yield) .
Table 2: Bromination Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | , |
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Reaction Time | 1 hour |
| Yield | 93% |
Characterization Data:
-
-NMR (300 MHz, CDCl): δ 8.00 (d, 2H, Hz), 7.67 (d, 2H, Hz), 4.72 (s, 2H), 2.47 (s, 3H) .
-
-NMR (78 MHz, CDCl): 165.0, 153.8, 136.9, 132.4, 129.7 (q), 127.0, 126.3 (m), 122.5, 23.8, 15.5 .
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Anticancer Activity
Preliminary studies on structurally similar thiazoles suggest:
-
NF-κB Pathway Modulation: Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via inhibition of IκB kinase.
-
Apoptosis Induction: Activation of caspase-3 and PARP cleavage in cancer cell lines (e.g., MCF-7, A549).
Comparative Analysis with Related Thiazoles
Table 3: Comparison of Thiazole Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylate | Lacks 5-methyl group; higher solubility in polar solvents | |
| 5-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid | Acidic group enables salt formation; used in metal-organic frameworks |
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
-
Target Identification: Use CRISPR-Cas9 screening to map cellular targets.
-
Derivatization: Explore replacing the methyl ester with amides or ketones to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume